molecular formula C15H18N6OS B2433239 N-(2-氰基-3-甲基丁烷-2-基)-2-(1-苯基四唑-5-基)硫代乙酰胺 CAS No. 849824-06-2

N-(2-氰基-3-甲基丁烷-2-基)-2-(1-苯基四唑-5-基)硫代乙酰胺

货号: B2433239
CAS 编号: 849824-06-2
分子量: 330.41
InChI 键: AXFBWAMSFCKDRX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C15H18N6OS and its molecular weight is 330.41. The purity is usually 95%.
BenchChem offers high-quality N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

杂环化合物合成

该化合物可用作合成多种含有氨磺酰基的杂环化合物的先驱物。这些衍生物由于其新颖的结构特征而表现出显着的抗菌性能。例如,由氰基乙酰胺衍生物合成的化合物在体外抗菌和抗真菌活性方面显示出有希望的结果,突出了它们作为抗菌剂的潜力(Darwish, Atia, & Farag, 2014)[https://consensus.app/papers/synthesis-antimicrobial-evaluation-some-isoxazole-based-darwish/c166e8896cbb5713a913a61609d88b6b/?utm_source=chatgpt].

抗菌评价

该化合物的衍生物已对其抗菌功效进行了评估。合成含有氨磺酰基的新型杂环化合物显示出有希望的抗菌和抗真菌活性,强调了这些化合物在开发新型抗菌剂中的潜在用途(Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014)[https://consensus.app/papers/synthesis-antimicrobial-evaluation-some-novel-thiazole-darwish/89b899173ec353de87475333f2a0ab52/?utm_source=chatgpt].

抗癌活性

对从核心结构衍生的新型杂环化合物合成的研究也探讨了它们的潜在抗癌活性。已针对各种癌细胞系测试了特定衍生物,表明对某些类型的癌细胞具有潜在的选择性细胞毒作用。这一研究途径对于开发新的癌症疗法特别有希望(Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022)[https://consensus.app/papers/synthesis-characterization-vitro-anticancer-evaluation-zyabrev/e802a4abbcba592a80726a1bdaccd687/?utm_source=chatgpt].

杀病毒活性

此外,已合成某些衍生物以评估其抗病毒和杀病毒活性。这些化合物已显示出降低病毒复制的潜力,表明在抗病毒剂的开发中具有应用前景(Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011)[https://consensus.app/papers/synthesis-vitro-study-antiviral-virucidal-activity-novel-wujec/0b1d02a0813c5d19b214faa34dfc7bb2/?utm_source=chatgpt].

生物燃料研究

有趣的是,该化合物的衍生物也在生物燃料研究中得到研究,特别是关于它们的燃烧特性。这项研究有助于理解生物燃料的燃烧行为,可能为开发具有优化性能特征的生物燃料提供参考(Park et al., 2015)[https://consensus.app/papers/experimental-modeling-study-2methylbutanol-combustion-park/a9d286a0665e56cb9cae96e79408f09d/?utm_source=chatgpt].

作用机制

Target of Action

AKOS001147151, also known as ivonescimab , is a novel first-in-class anti-PD-1/VEGF bispecific antibody . Its primary targets are PD-1 and VEGF . PD-1 is a protein that plays a crucial role in suppressing the immune system, while VEGF is a signal protein that stimulates the formation of blood vessels .

Mode of Action

Ivonescimab is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . It binds strongly to human PD-1 and VEGF, either alone or simultaneously, effectively blocking interactions with their ligands and the downstream signaling effects .

Biochemical Pathways

The expression of PD-1 and VEGF are found to be frequently upregulated and co-expressed in solid tumors . Importantly, VEGF promotes tumor angiogenesis and suppresses antitumor immune response . By inhibiting these pathways, ivonescimab can potentially enhance the body’s immune response against tumors and inhibit tumor growth .

Result of Action

The result of ivonescimab’s action is an enhanced T cell activation and a statistically significant dose-dependent antitumor response . This is achieved through the simultaneous inhibition of PD-1-mediated immunosuppression and blockade of tumor angiogenesis .

Action Environment

The action of ivonescimab is influenced by the tumor microenvironment, which is characterized by the presence of various immune cells, signaling molecules, and blood vessels . The efficacy and stability of ivonescimab can be affected by factors such as the expression levels of PD-1 and VEGF in the tumor, the presence of other immune cells, and the overall state of the patient’s immune system .

属性

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6OS/c1-11(2)15(3,10-16)17-13(22)9-23-14-18-19-20-21(14)12-7-5-4-6-8-12/h4-8,11H,9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFBWAMSFCKDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。